
2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, an amino group, a hydroxy group, and a cyclohexyl ring. Its unique configuration makes it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid typically involves multiple steps, starting from readily available starting materials
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxoacetic acid moiety can be reduced to form a hydroxy acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxoacetic acid moiety may yield a hydroxy acid.
Aplicaciones Científicas De Investigación
2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1S,3R,4R)-3-amino-4-hydroxycyclohexyl)-2-oxoacetic acid
- 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-methoxycyclohexyl)-2-oxoacetic acid
- 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxopropanoic acid
Uniqueness
What sets 2-((1S,3R,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexyl)-2-oxoacetic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H21NO6 |
|---|---|
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
2-[(1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-2-oxoacetic acid |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-8-6-7(4-5-9(8)15)10(16)11(17)18/h7-9,15H,4-6H2,1-3H3,(H,14,19)(H,17,18)/t7-,8+,9+/m0/s1 |
Clave InChI |
XZIOOLWSFHNASG-DJLDLDEBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@H]1O)C(=O)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(CCC1O)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


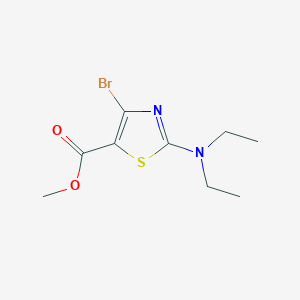
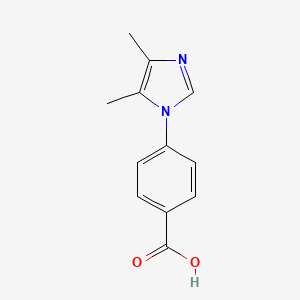
![3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815158.png)
![3-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B11815160.png)

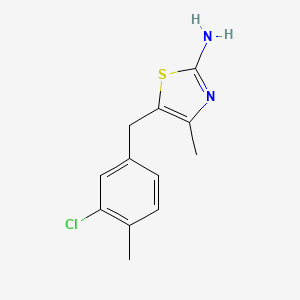
![2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid](/img/structure/B11815186.png)
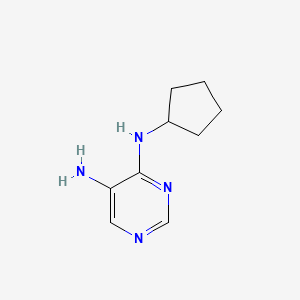

![4-Chloro-2-[(4-fluorophenyl)(morpholin-4-yl)methylidene]-3-oxobutanenitrile](/img/structure/B11815200.png)
![2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate;piperazin-1-ium](/img/structure/B11815209.png)
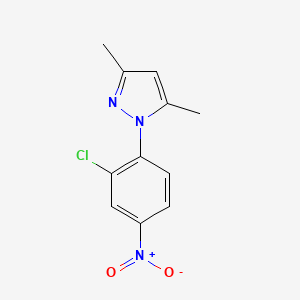
![1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815218.png)

